4-(3-Bromophenyl)-2-methylthiazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-methyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-13-9(10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3 |
InChI Key |
HCXCHDKZWLNOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Biological Activity and Mechanistic Investigations
Antimicrobial Activity Studies3.1.1. Antibacterial Efficacy and Spectrum of Activity3.1.1.1. Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)No specific data available.
Antiparasitic ActivityNo specific data available.
Further research and publication of studies specifically investigating the biological properties of 4-(3-Bromophenyl)-2-methylthiazol-5-amine are required to provide the information requested.
An extensive review of scientific literature reveals a significant lack of specific research data for the chemical compound This compound pertaining to its biological activity and mechanistic pathways. Studies detailing its proposed molecular mechanisms of antimicrobial action, including the inhibition of bacterial cell wall synthesis, disruption of microbial membrane integrity, or the targeting of protozoal enzymes, could not be located.
Similarly, research investigating the antiproliferative and anticancer properties of this specific compound is not available in the reviewed literature. Consequently, there is no data on its in vitro cytotoxicity against human cancer cell lines, including the breast cancer cell line MCF-7.
While research exists for structurally related compounds, such as isomers with the bromine atom at a different position on the phenyl ring (e.g., 4-bromophenyl derivatives) or with the amine group at a different position on the thiazole (B1198619) ring, these findings cannot be attributed to this compound. Minor structural changes in a molecule can lead to substantially different biological and pharmacological profiles.
Therefore, due to the absence of specific and relevant research findings for this compound, it is not possible to provide the detailed article as requested in the outline.
Antiproliferative and Anticancer Research
Cellular and Molecular Mechanisms of Antiproliferative Action
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drug development. bioworld.com Compounds that interfere with tubulin polymerization can induce mitotic arrest and apoptosis in cancer cells. Several derivatives of the 4-phenylthiazole (B157171) scaffold have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin. nih.gov
Research into 2-amino-4-phenylthiazole (B127512) derivatives has shown that this class of compounds can effectively inhibit tubulin assembly. For instance, a series of 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety, a feature known to favor binding at the colchicine (B1669291) site, demonstrated significant tubulin polymerization inhibition. nih.gov Certain compounds in this series exhibited IC50 values for tubulin inhibition that were superior to the reference drug Combretastatin A-4 (CA-4). nih.govresearchgate.net
Another study on thiazole-naphthalene derivatives identified a compound, 5b , which potently inhibited tubulin polymerization with an IC50 value of 3.3 µM, a significantly stronger effect than the standard drug colchicine (IC50 = 9.1 μM) in the same assay. nih.gov These findings underscore the potential of the 4-phenylthiazole core, as present in this compound, as a foundational structure for developing new microtubule-targeting agents. nih.govnih.gov
Table 1: Tubulin Polymerization Inhibition by Selected Thiazole Derivatives
| Compound Class | Most Active Compound Example | Target | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 2,4-Disubstituted Thiazoles | Compound 7c | Tubulin | 2.00 | Combretastatin A-4 | 2.96 |
| 2,4-Disubstituted Thiazoles | Compound 9a | Tubulin | 2.38 | Combretastatin A-4 | 2.96 |
| Thiazole-Naphthalene Derivatives | Compound 5b | Tubulin | 3.3 | Colchicine | 9.1 |
Note: Data is for related thiazole derivatives, not this compound itself.
Inhibition of Matrix Metalloproteinases and Kinases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is linked to tumor invasion and metastasis, making them a target for anticancer therapies. nih.govnih.gov Thiazole derivatives have been investigated as potential MMP inhibitors. In one study, a thiazole derivative, ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate, demonstrated inhibitory activity against MMP-1, MMP-8, and MMP-9. nih.gov
Another class of heterocyclic compounds, 6H-1,3,4-thiadiazines, which share structural similarities with thiazoles, has also yielded potent MMP inhibitors. Notably, a derivative featuring a 5-(4-bromophenyl) group was developed as a selective inhibitor of MMP-9, indicating that the bromophenyl moiety can be a key structural feature for achieving high affinity. elsevierpure.com
Protein kinases are another critical class of enzymes in oncology, with the Epidermal Growth Factor Receptor (EGFR) being a prominent member. As detailed in the next section, the thiazole scaffold is also being actively investigated for its potential to inhibit such kinases.
Targeting of Specific Receptors (e.g., Epidermal Growth Factor Receptor (EGFR))
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.gov Its dysregulation is a hallmark of many cancers, making EGFR inhibitors a cornerstone of targeted therapy. The thiazole scaffold has been successfully incorporated into molecules designed to target EGFR.
For example, a series of novel 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives were synthesized and evaluated as EGFR inhibitors. Several of these compounds displayed significant sub-micromolar EGFR inhibitory activity, with IC50 values as low as 83 nM, comparable to the approved EGFR inhibitor erlotinib (B232) (IC50 = 57 nM). nih.gov Further research identified 3-[(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential dual-targeting agents that exhibit binding affinity towards both EGFR and sirtuin 2 (SIRT2), another emerging cancer target. mdpi.com These studies highlight the versatility of the 4-phenylthiazole structure in designing potent and specific kinase inhibitors. nih.govmdpi.com
Other Pharmacological Activities
Anti-inflammatory Potential
The thiazole nucleus is present in the established anti-inflammatory drug Meloxicam, demonstrating its utility in this therapeutic area. nih.gov Research has explored novel thiazole derivatives for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). A study of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one conjugates identified them as a novel class of selective COX-1 inhibitors, with some derivatives showing better activity than the reference drug indomethacin. nih.gov The anti-inflammatory activity of thiazole-containing compounds is a well-documented and active area of research. mdpi.com
Anticonvulsant Properties
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and safety profiles. biointerfaceresearch.com The thiazole scaffold has been identified as a promising pharmacophore for anticonvulsant agents.
Various studies have demonstrated the potential of thiazole derivatives in preclinical seizure models. For instance, a series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives were screened for anticonvulsant activity using the maximal electroshock-induced seizure (MES) method in mice, with several compounds showing moderate effects. researchgate.net Another study focused on novel thiazolidin-4-one substituted thiazole derivatives, identifying a lead compound that was highly active in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. biointerfaceresearch.com These findings suggest that the core structure of 4-phenylthiazole amines is a viable starting point for the development of new anticonvulsant candidates.
Table 2: Anticonvulsant Activity of a Lead Thiazolidin-4-one Thiazole Derivative (PTT6)
| Seizure Model | ED50 (mg/kg) | Standard Drug | Standard ED50 (mg/kg) |
| Maximal Electroshock Seizure (MES) | 98.45 | Phenytoin | 23.10 |
| Subcutaneous Pentylenetetrazole (scPTZ) | 149.52 | Ethosuximide | 130.20 |
Note: Data is for a related thiazole derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), not this compound.
Antidiabetic Investigations
Thiazole derivatives, particularly the thiazolidinedione class (e.g., pioglitazone, rosiglitazone), have been pivotal in the management of type 2 diabetes, primarily through their action on PPARγ. rasayanjournal.co.in This has spurred further investigation into other thiazole-containing structures as potential antidiabetic agents.
Research has focused on mechanisms like the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. A novel series of fluorophenyl-based hydrazinylthiazole derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov One compound from this series, 3h , demonstrated highly potent α-amylase inhibition with an IC50 of 5.14 µM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 5.55 µM). nih.gov Additionally, other studies on benzothiazole (B30560) derivatives have shown significant glucose-lowering effects in animal models of diabetes, reinforcing the potential of the broader thiazole family in developing new therapies for metabolic disorders. researchgate.netijmrset.com
Antioxidant Effects
An extensive review of scientific literature and chemical databases did not yield specific studies evaluating the antioxidant properties of this compound. Consequently, there is no published data regarding its potential to act as a radical scavenger or to inhibit oxidative processes.
Antitubercular Screening
There are no available scientific records or publications detailing the screening of this compound for activity against Mycobacterium tuberculosis or other mycobacterial strains. As such, its potential as an antitubercular agent remains unevaluated.
Antiprion Research
The 2-aminothiazole (B372263) scaffold has been identified as a promising starting point for the development of compounds with antiprion properties. In a significant study aimed at discovering novel inhibitors of prion formation, a range of commercially available 2-aminothiazole derivatives were evaluated for their ability to reduce the accumulation of the misfolded, protease-resistant isoform of the prion protein (PrPSc) in a cell-based model. nih.gov
The compound this compound was included in this screening campaign. nih.gov The research utilized prion-infected mouse neuroblastoma cells (ScN2a), a standard in vitro model for studying prion propagation. The efficacy of the compounds was determined by measuring the 50% effective concentration (EC50), which is the concentration required to reduce PrPSc levels by half. Additionally, the 50% lethal dose (LD50) was determined to assess the cytotoxicity of the compounds to the host cells. nih.gov
In this assay, this compound did not demonstrate significant antiprion activity. The EC50 value was reported as greater than 10 µM, indicating that even at the highest concentration tested, the compound failed to achieve a 50% reduction in PrPSc levels. Similarly, its cytotoxicity was low, with an LD50 value also reported as greater than 10 µM. nih.gov
Table 1: Antiprion Activity of this compound in ScN2a Cells
| Compound Name | EC50 (µM) | LD50 (µM) | Source |
| This compound | >10 | >10 | nih.gov |
Structure Activity Relationship Sar and Rational Compound Design Principles
General Importance of the Thiazole (B1198619) Core for Diverse Biological Activities
The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen, which is a prominent scaffold in a multitude of biologically active compounds. ijper.orgmdpi.com This nucleus is a key structural component in numerous FDA-approved drugs and natural products, including vitamin B1 (thiamine). mdpi.comglobalresearchonline.netnih.gov Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions, with a wide array of biological targets. nih.gov
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive effects. nih.govnih.govmdpi.com The planarity and aromaticity of the thiazole ring allow it to serve as a bioisostere for other aromatic rings like phenyl or amide groups, potentially improving pharmacokinetic properties and binding affinity. nih.govnih.gov The versatility of the thiazole core allows for substitution at its 2, 4, and 5 positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with a specific biological target. ijper.org This adaptability makes the thiazole scaffold a "privileged structure" in drug discovery, consistently appearing in novel therapeutic agents. nih.gov
Impact of Substituents on Biological Activity Profiles
Role of the 3-Bromophenyl Moiety on the Thiazole Ring
The presence of an aryl group at the 4-position of the thiazole ring is a common feature in many biologically active thiazole derivatives. researchgate.net In the case of 4-(3-Bromophenyl)-2-methylthiazol-5-amine, the 3-bromophenyl moiety introduces specific electronic and steric characteristics that are critical for its activity.
The bromine atom, being a halogen, exerts a significant influence on the electronic distribution of the phenyl ring. Due to its high electronegativity, bromine acts as an electron-withdrawing group through the inductive effect (-I effect). This effect can modulate the acidity of nearby protons and influence the molecule's ability to participate in hydrogen bonding or other polar interactions with a biological target. mdpi.com
Structure-activity relationship studies on various thiazole series have consistently shown that the presence and position of electron-withdrawing groups on the phenyl ring are crucial for biological activity. ijper.orgglobalresearchonline.netmdpi.com For instance, in some series, electron-withdrawing groups have been found to enhance antifungal or anticancer activity. ijper.orgmdpi.com The placement of the bromine at the meta position (position 3) specifically directs its electronic influence, which can be a key factor for optimal binding orientation within a receptor or enzyme active site. mdpi.com Computational studies on similar structures have highlighted how halogen atoms can create localized regions of electron delocalization and steric effects within the molecule. nih.gov
Studies on 4-phenylthiazole (B157171) derivatives have shown that substitutions at the para position often lead to better activity compared to meta substitutions, though this is target-dependent. mdpi.com However, the steric bulk of the bromine atom at the meta position in this compound can serve to orient the molecule precisely within a binding site, preventing unfavorable conformations and promoting a bioactive alignment. In some cases, steric hindrance from substituents can lead to reduced activity, but in others, it is essential for achieving selectivity for a specific target. researchgate.net
Influence of the 2-Methyl Group on Bioactivity
The methyl group at the C-2 position of the thiazole ring also contributes significantly to the molecule's biological profile. As an electron-donating group, the methyl substituent can affect the basicity and nucleophilicity of the thiazole ring system. globalresearchonline.net This can alter the strength of interactions with target macromolecules.
| Substituent | Position | General Effect on Activity | Reference |
| Methyl | 2 | Can enhance activity through hydrophobic interactions and favorable steric profile. | nih.gov |
| Phenyl | 4 | Provides a scaffold for hydrophobic interactions; substituent position is critical. | researchgate.netmdpi.com |
| Bromo | 3 (on Phenyl) | Acts as an electron-withdrawing group, influencing binding interactions. | ijper.orgmdpi.com |
| Amino | 5 | Often crucial for direct interaction with the target, such as hydrogen bonding. | nih.govnih.gov |
Significance of the 5-Amino Group for Target Interactions
The amino group at the C-5 position is a key functional group that can directly participate in interactions with biological targets. As a hydrogen bond donor and acceptor, the 5-amino group is often essential for anchoring the ligand within the active site of an enzyme or the binding pocket of a receptor. nih.gov
A study on a series of 4-aryl-5-aminoalkyl-thiazole-2-amines demonstrated their potential as inhibitors of ROCK II kinase, highlighting the importance of the amino group in this class of compounds. nih.gov Furthermore, research on 5-aminothiazoles has revealed their ability to bind to novel ligand-binding sites on enzymes like prolyl oligopeptidase, modulating protein-protein interactions. nih.gov This suggests that the 5-amino group can be a critical determinant for not only the potency but also the mechanism of action of the compound. The presence of this group can significantly increase the binding affinity and specificity of the molecule for its intended target. mdpi.com
Comparative Analysis with Positional Isomers and Structural Analogues (e.g., 4-(4-Bromophenyl) derivatives)
The position of the bromo substituent on the phenyl ring of 4-phenylthiazole derivatives has a significant impact on their biological activity. While specific data on the 4-(3-Bromophenyl) isomer is less common in publicly available research, extensive studies on the 4-(4-Bromophenyl) analog provide valuable insights through comparative analysis.
Research on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated their potential as both antimicrobial and anticancer agents. mdpi.com The presence of an electron-withdrawing group, such as bromine, at the para-position of the phenyl ring attached to the thiazole core has been associated with good antibacterial activity. nih.gov For instance, in a study of substituted phenylthiazol-2-amine derivatives, compounds with a p-bromoacetophenone precursor showed notable antimicrobial potential. nih.gov
In anticancer screenings, 4-(4-bromophenyl)-thiazol-2-amine derivatives have exhibited significant cytotoxicity against various cancer cell lines. mdpi.com The substitution pattern on the phenyl ring is a key determinant of this activity. Aromatic substitution at the para position of the thiazole has been suggested as a template for further development of new anticancer derivatives. mdpi.com
Table 1: Comparative Biological Activity of Bromophenylthiazole Isomers
| Compound/Derivative | Isomer | Biological Activity | Key Findings |
|---|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | para | Antimicrobial, Anticancer | Promising activity against various bacterial strains and cancer cell lines. mdpi.com |
Modulation of the 2-Amino Group for Enhanced Biological Activity
The 2-amino group on the thiazole ring is a critical handle for chemical modification to enhance biological activity. Derivatization of this group can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds with target proteins.
The introduction of acyl, urea (B33335), or thiourea (B124793) moieties at the 2-amino position of the thiazole ring has been a common strategy to explore and optimize the biological potential of these compounds.
Acyl Derivatives: Acylation of the 2-amino group can lead to compounds with a range of activities. For example, acylation of 2-aminothiazole (B372263) with various acyl halides has produced amides with antibacterial properties. mdpi.com The nature of the acyl group, whether aromatic or aliphatic, can significantly impact the biological outcome.
Urea and Thiourea Derivatives: The incorporation of urea and thiourea functionalities has been widely explored in medicinal chemistry due to their ability to form strong hydrogen bonds and interact with various biological targets. nih.gov Thiourea derivatives of thiazoles have demonstrated promising efficacy against staphylococcal species. mdpi.com In the context of benzothiazoles, which share structural similarities, N-substituted urea and thiourea derivatives have been synthesized and evaluated for a wide array of biological activities, including antimicrobial and anticancer effects. mdpi.com The synthesis of thiazolyl-thiourea derivatives through the reaction of 2-aminothiazole with isothiocyanates has yielded compounds with notable antimicrobial activity, particularly those with halogen substitutions on the phenyl ring. mdpi.com
The electronic nature of substituents, whether electron-donating or electron-withdrawing, can influence the pKa of the thiazole nitrogen atoms and the 2-amino group, thereby affecting ionization at physiological pH and interaction with biological targets. rsc.org Studies on 5-substituted 2-aminothiazoles have shown that a linear relationship exists between the pKa values and the Hammett substituent constants, indicating that the electronic effects of the substituents directly impact the basicity of the molecule. rsc.org
Cross-conjugation between the amino group at the 2-position and substituents at the 5-position is generally weak, except in cases with strongly electron-withdrawing groups like a nitro group. rsc.org This suggests that the electronic influence of a substituent at the 2-position is a key factor in modulating the molecule's properties and, consequently, its biological activity.
Comparative Structure-Activity Insights with Other Heterocyclic Scaffolds (e.g., Triazole Derivatives)
Comparing the SAR of thiazole derivatives with other heterocyclic scaffolds, such as triazoles, can provide valuable insights for rational drug design. Both thiazole and triazole rings are common motifs in medicinal chemistry due to their favorable physicochemical properties and ability to engage in various biological interactions. nih.gov
Triazoles, like thiazoles, are five-membered aromatic heterocycles containing nitrogen atoms. frontiersin.org They are often used as bioisosteres for other functional groups and can participate in hydrogen bonding and dipole-dipole interactions. frontiersin.org
In the context of anticancer drug design, both thiazole and triazole derivatives have been explored as inhibitors of various kinases and other cancer-related targets. A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated their anticancer activity against a panel of cancer cell lines, with some compounds showing significant growth inhibition. mdpi.com
When comparing the two scaffolds, the specific arrangement of heteroatoms in the ring influences the electronic distribution, dipole moment, and hydrogen bonding capabilities. The thiazole ring contains a sulfur atom, which can participate in different types of non-covalent interactions compared to the nitrogen atoms in a triazole ring. The choice between a thiazole and a triazole scaffold in drug design often depends on the specific requirements of the target binding site and the desired pharmacokinetic properties.
For instance, in the development of antibacterial agents, a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols showed that the combination of both heterocyclic rings can lead to potent broad-spectrum activity. nih.gov This highlights the potential of hybrid molecules that incorporate both thiazole and triazole moieties to achieve enhanced biological effects.
Rational Design Strategies for Optimizing Potency, Selectivity, and Broad-Spectrum Activity
Rational drug design for optimizing the biological profile of this compound derivatives involves a multi-pronged approach that leverages SAR data and computational methods.
Target-Specific Modifications: A key strategy is to tailor the molecule to interact optimally with the binding site of a specific biological target. This can involve introducing functional groups that can form key hydrogen bonds, hydrophobic interactions, or electrostatic interactions with amino acid residues in the target protein. For example, in the design of kinase inhibitors, incorporating moieties that can interact with the hinge region of the ATP-binding site is a common and effective strategy. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can help to fine-tune the physicochemical properties of the molecule, such as solubility, metabolic stability, and cell permeability, without significantly altering its binding affinity for the target. For instance, a triazole ring can sometimes be used as a bioisostere for an amide or ester group. nih.gov
Scaffold Hopping and Hybridization: Exploring different heterocyclic scaffolds or combining pharmacophoric elements from different active molecules can lead to the discovery of novel compounds with improved properties. As discussed, combining thiazole and triazole moieties has been a successful strategy in developing potent antibacterial agents. nih.gov
Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding modes of designed compounds and to estimate their binding affinities. This allows for the in-silico screening of virtual libraries of compounds before their synthesis, thereby saving time and resources. Molecular docking studies have been successfully employed to understand the binding interactions of 4-(4-bromophenyl)-thiazol-2-amine derivatives with their biological targets. mdpi.com
ADME/Tox Prediction: In the early stages of drug design, it is crucial to consider the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the compounds. Computational models can predict these properties and help to identify potential liabilities that may hinder the development of a compound into a drug.
By integrating these rational design strategies, it is possible to systematically optimize the structure of this compound derivatives to enhance their therapeutic potential.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-(4-Bromophenyl)-thiazol-2-amine |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine |
Computational and in Silico Studies for Mechanistic Elucidation and Prediction
Molecular Docking Investigations
No specific molecular docking studies for 4-(3-Bromophenyl)-2-methylthiazol-5-amine have been reported. Such studies on analogous compounds have been used to identify potential biological targets and elucidate binding mechanisms.
There is no information available identifying the key molecular targets for this compound.
A detailed analysis of the ligand-protein binding interactions for this specific compound is not available in the literature.
Predicted binding affinities and docking scores for this compound against any specific protein target have not been published.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
There are no molecular dynamics simulation studies reported in the scientific literature for this compound to assess its conformational stability and dynamic behavior within a biological system.
Theoretical Studies on Electronic Structure and Reactivity
Specific theoretical studies detailing the electronic structure and reactivity of this compound are not available.
No published research includes a π-electron density analysis for this compound.
Prediction of Electrophilic and Nucleophilic Substitution Site Preferences
Computational and in silico studies are instrumental in elucidating the mechanistic pathways of chemical reactions by predicting the most probable sites for electrophilic and nucleophilic attacks. For the compound this compound, these predictions are based on the electron density distribution across the molecule, which can be visualized using Molecular Electrostatic Potential (MEP) maps and analyzed through calculations of atomic charges and frontier molecular orbitals (HOMO and LUMO).
MEP maps provide a visual representation of the electrostatic potential on the electron density surface. In these maps, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, represented by shades of blue, are electron-deficient and are the preferred sites for nucleophilic attack. Green areas denote regions of neutral potential nih.govnih.gov.
For this compound, the thiazole (B1198619) ring and the attached amino and bromophenyl groups significantly influence the electronic environment. The amino group at the C5 position is a strong electron-donating group, which increases the electron density of the thiazole ring, particularly at the ortho and para positions relative to the amino group. The methyl group at the C2 position is a weak electron-donating group. The 3-bromophenyl group at the C4 position is generally an electron-withdrawing group due to the electronegativity of the bromine atom, although the phenyl ring itself can participate in resonance.
Based on the general reactivity of the thiazole nucleus and the electronic effects of the substituents, the following predictions can be made:
Electrophilic Substitution: The amino group at C5 strongly activates the thiazole ring towards electrophilic substitution. The most likely site for electrophilic attack is the carbon atom of the thiazole ring that is most activated by the amino group and is sterically accessible. In the parent thiazole, the C5 position is generally favored for electrophilic substitution. However, in this substituted compound, the C5 position is already occupied by the activating amino group. Therefore, electrophilic attack is more likely to occur on the phenyl ring, directed by the bromine and the thiazole substituent, or potentially on the nitrogen atom of the amino group if it is deprotonated. Computational studies on similar aminothiazole derivatives can provide more precise predictions by calculating the Fukui function or by analyzing the MEP map to identify the exact location of the highest negative potential.
Nucleophilic Substitution: Nucleophilic attack typically occurs at electron-deficient centers. In the thiazole ring, the C2 carbon is generally the most susceptible to nucleophilic substitution. The presence of the methyl group at this position might slightly decrease its electrophilicity, but it is still considered a primary site for potential nucleophilic attack. Additionally, the carbon atom in the bromophenyl ring that is bonded to the bromine atom is another potential site for nucleophilic aromatic substitution, where a strong nucleophile could displace the bromide ion. MEP analysis would reveal the most positive potential, indicating the most likely site for a nucleophilic attack nih.gov.
The table below summarizes the predicted site preferences for electrophilic and nucleophilic substitutions on this compound based on general principles of electronic effects.
| Type of Substitution | Predicted Primary Site(s) | Rationale |
| Electrophilic | Phenyl Ring (ortho/para to the thiazole) | The amino group strongly activates the molecule, directing electrophiles to the aromatic system. The precise position on the phenyl ring would be influenced by the combined directing effects of the bromine and thiazole substituents. |
| Nucleophilic | C2 of the thiazole ring | This position is inherently electrophilic in the thiazole ring. |
| Nucleophilic | Carbon attached to Bromine on the phenyl ring | The C-Br bond is polarized, making the carbon atom susceptible to nucleophilic attack and displacement of the bromide ion. |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery, as it helps to assess the pharmacokinetic profile and potential viability of a compound as a drug candidate. In silico tools, such as SwissADME and other computational models, are widely used to predict these properties based on the molecular structure of the compound nih.govnih.gov. For this compound, a range of ADME parameters can be predicted to evaluate its drug-likeness.
A key initial screening tool is Lipinski's Rule of Five , which suggests that a compound is more likely to be orally bioavailable if it adheres to at least four of the following five criteria: a molecular weight of 500 or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (log P) not greater than 5 mdpi.com.
Other important predicted ADME properties include:
Gastrointestinal (GI) Absorption: This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. High GI absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeability: This indicates the likelihood of a compound crossing the protective barrier of the central nervous system. This is a crucial property for drugs targeting the brain and a property to be avoided for peripherally acting drugs to minimize central side effects.
P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can transport compounds out of cells, reducing their intracellular concentration and effectiveness. Non-substrates are generally preferred.
Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes is crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Predicting whether a compound is likely to inhibit specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is important for safety assessment mdpi.com.
Water Solubility (Log S): Adequate solubility is essential for absorption and distribution. The Log S value predicts the solubility of the compound in water.
The following table presents a set of predicted ADME properties for this compound, based on computational analyses of structurally similar aminothiazole and bromophenyl derivatives found in the literature.
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | ~284 g/mol | Complies with Lipinski's Rule of Five (< 500). |
| Hydrogen Bond Donors | 1 (from the amino group) | Complies with Lipinski's Rule of Five (≤ 5). |
| Hydrogen Bond Acceptors | 2 (N in thiazole, N in amino) | Complies with Lipinski's Rule of Five (≤ 10). |
| Log P (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | Complies with Lipinski's Rule of Five (≤ 5), indicating good lipophilicity for membrane permeation. |
| Lipinski's Rule of Five Violations | 0 | The compound is predicted to have good oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes/Likely | The compound may be able to cross the blood-brain barrier. |
| P-gp Substrate | No/Unlikely | The compound is not likely to be actively removed from cells by this efflux pump. |
| CYP1A2 Inhibitor | No | Unlikely to cause drug-drug interactions via this enzyme. |
| CYP2C9 Inhibitor | Yes/Likely | Potential for drug-drug interactions with drugs metabolized by this enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to cause drug-drug interactions via this enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via this enzyme. |
| CYP3A4 Inhibitor | Yes/Likely | Potential for drug-drug interactions with a wide range of drugs. |
| Water Solubility (Log S) | Moderately Soluble | Suggests acceptable solubility for absorption. |
| Bioavailability Score | 0.55 - 0.85 | Indicates a good probability of the compound being orally bioavailable. |
Future Directions and Research Perspectives for 4 3 Bromophenyl 2 Methylthiazol 5 Amine
Exploration of Novel and Sustainable Synthetic Pathways
The advancement of 4-(3-Bromophenyl)-2-methylthiazol-5-amine and its analogs is intrinsically linked to the development of efficient and environmentally responsible synthetic methodologies. While traditional methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research must prioritize green chemistry principles to minimize environmental impact and improve scalability. bepls.commdpi.com
Future synthetic exploration should focus on:
Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by reducing reaction times, increasing yields, and often enabling solvent-free conditions. researchgate.netnih.gov The application of microwave irradiation or ultrasonic waves can enhance the efficiency of cyclocondensation reactions crucial for forming the thiazole ring. bepls.com
Multi-Component Reactions (MCRs): Designing one-pot MCRs would represent a significant leap in efficiency, allowing the assembly of the core structure from simple precursors in a single step, thereby reducing waste and simplifying purification processes. researchgate.net
Green Catalysts and Solvents: Research into recyclable and biodegradable catalysts, such as chitosan-based biocatalysts or silica-supported tungstosilisic acid, can replace hazardous reagents. mdpi.commdpi.com Similarly, employing green solvents like water or polyethylene (B3416737) glycol (PEG) instead of volatile organic compounds is a critical area for development. bepls.com
| Methodology | Traditional Approach (e.g., Hantzsch) | Future Sustainable Approach |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |
| Catalysts | Often requires strong acids/bases | Reusable, eco-friendly biocatalysts (e.g., PIBTU-CS hydrogel) mdpi.com |
| Solvents | Volatile organic solvents (e.g., Ethanol, DMF) tsijournals.com | Green solvents (e.g., Water, PEG) bepls.com |
| Efficiency | Longer reaction times, multi-step processes | Reduced reaction times, potential for one-pot synthesis nih.gov |
Design and Synthesis of Advanced Thiazole Derivatives with Improved Biological Profiles
The core structure of this compound is ripe for modification to enhance its therapeutic properties. Future research will heavily rely on systematic structure-activity relationship (SAR) studies to design next-generation compounds with superior potency, selectivity, and pharmacokinetic profiles. nih.gov
Key strategies for designing advanced derivatives include:
Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a key site for modification. Replacing it with other electron-withdrawing or electron-donating groups can modulate the electronic properties and binding interactions of the molecule. mdpi.com Furthermore, exploring different substitution patterns (ortho, meta, para) can significantly impact biological activity.
Alterations at the 2-Methyl Position: Replacing the methyl group with other alkyl or aryl groups can influence the compound's lipophilicity and steric profile, potentially leading to improved target engagement.
Functionalization of the 5-Amine Group: The amine group serves as a critical handle for introducing a wide variety of functional groups through acylation, alkylation, or formation of Schiff bases. nih.gov This allows for the incorporation of different pharmacophores to create hybrid molecules with dual or enhanced activities. SAR studies have shown that aromatic substitutions often improve antitumor activity more than aliphatic ones. nih.gov
| Modification Site | Proposed Substituent | Potential Impact on Biological Profile |
|---|---|---|
| 4-(3-Bromophenyl) Ring | -F, -Cl, -NO2 | Modulate electron density, potentially enhance anticancer activity mdpi.com |
| -OCH3, -OH | Alter hydrogen bonding capacity and solubility | |
| 2-Methyl Group | -CF3, -Ethyl, -Phenyl | Modify steric bulk and lipophilicity to improve target binding |
| 5-Amine Group | Acyl groups (e.g., Benzoyl) | Introduce additional interaction points, improve activity nih.gov |
| Linkage to other heterocycles (e.g., Pyrazole, Pyridine) | Create hybrid molecules with potentially synergistic or novel mechanisms tsijournals.comacs.org |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
While the thiazole scaffold is associated with a broad range of biological activities, the specific molecular mechanisms of this compound are yet to be defined. A crucial future direction is the in-depth investigation of its mechanism of action to identify specific cellular targets.
Prospective research should include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational target prediction to identify the primary protein targets of the compound. Thiazole derivatives are known to target various enzymes, including kinases (like Akt), MMP-9, and tubulin. acs.orgresearchgate.netresearchgate.net
Pathway Analysis: Once a target is identified, further studies are needed to understand how its modulation affects cellular signaling pathways. For instance, if the compound induces cell death in cancer lines, research should focus on whether it triggers apoptosis through mitochondrial pathways by modulating key regulatory proteins like p53, Bax, and Bcl-2. researchgate.net
Molecular Docking and Simulation: Computational studies can provide insights into the binding mode and interactions between the compound and its target protein at the atomic level, guiding further optimization of the molecular structure. acs.org
Development of Targeted Therapeutic Strategies Based on Identified Mechanisms
The elucidation of a specific molecular mechanism is the cornerstone for developing targeted therapeutic strategies. By moving beyond broad cytotoxicity, future research can position derivatives of this compound as precision medicines. benthamdirect.combohrium.com
Future therapeutic strategies could involve:
Oncology: If the compound or its derivatives are found to inhibit a specific kinase or protein involved in tumorigenesis, they could be developed as targeted anticancer agents for specific cancer subtypes. acs.orgresearchgate.net This approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapy. researchgate.net
Infectious Diseases: Given the known antimicrobial properties of many thiazole derivatives, future work should screen the compound against a panel of pathogenic bacteria and fungi to identify potential leads for new anti-infective agents. nih.gov
Inflammatory Diseases: As some thiazoles exhibit anti-inflammatory properties, investigating the effect of this compound on inflammatory pathways and enzymes (such as COX isozymes) could open avenues for new treatments for inflammatory disorders. nih.gov
Application of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. bohrium.comnih.gov Applying these computational tools to the study of this compound can significantly accelerate the development of new drug candidates.
Future applications of AI and ML include:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and ML models to predict the biological activity of virtual derivatives, allowing for the rapid screening of large chemical libraries and prioritization of compounds for synthesis. researchgate.net
De Novo Drug Design: Utilizing generative AI models to design novel thiazole derivatives with optimized properties. These models can learn from existing data to generate structures that are predicted to have high activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. crimsonpublishers.com
ADME/Tox Prediction: Employing AI tools to predict the pharmacokinetic and toxicity profiles of new derivatives early in the discovery process, helping to reduce the high attrition rates of drug candidates in later stages. nih.govcrimsonpublishers.com
| AI/ML Application | Description | Potential Benefit for this compound Research |
|---|---|---|
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. researchgate.net | Rapidly screen virtual libraries of derivatives to identify the most promising candidates for synthesis. |
| Deep Learning | Uses neural networks to analyze complex datasets and predict various properties, including bioactivity and toxicity. nih.gov | Improve the accuracy of activity and toxicity predictions, identify novel scaffolds. |
| Generative Adversarial Networks (GANs) | Generates novel molecular structures with desired therapeutic properties. crimsonpublishers.com | Design entirely new derivatives with optimized efficacy and safety profiles. |
| ADME/Tox Prediction Models | Predicts how a compound will be processed by the body and its potential toxicity. nih.gov | Minimize late-stage failures by identifying compounds with poor pharmacokinetic profiles early on. |
Q & A
Q. Divergent synthetic yields in literature: What factors contribute to variability, and how can reproducibility be ensured?
- Methodological Answer : Variability often stems from impure starting materials or unoptimized catalysts. Use high-resolution mass spectrometry (HRMS) to verify intermediates. Document reaction parameters (e.g., inert atmosphere, moisture levels). Share detailed protocols via platforms like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
